4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a benzamide derivative featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl substituent and a para-tert-butyl group on the benzoyl moiety. The compound’s molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of 342.41 g/mol. The tert-butyl group enhances hydrophobicity, which may improve membrane permeability and metabolic stability compared to polar substituents .
Properties
IUPAC Name |
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-19(2,3)12-6-4-11(5-7-12)17(22)21-18-20-13-8-14-15(24-10-23-14)9-16(13)25-18/h4-9H,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCZAVEUONBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound comprises two primary subunits:
- 4-tert-Butylbenzamide moiety : A para-substituted benzamide with a bulky tert-butyl group.
- dioxolo[4,5-f]benzothiazol-6-yl group : A fused heterocyclic system combining a 1,3-benzothiazole core with a 1,3-dioxolane ring at the 4,5-positions.
Retrosynthetic disconnection suggests two parallel pathways:
Synthesis ofdioxolo[4,5-f]benzothiazol-6-amine
Cyclization of Catechol Derivatives
The benzothiazole-dioxolane framework is synthesized via cyclocondensation of 4,5-dihydroxy-2-aminobenzenethiol with a dioxolane-forming agent. A representative procedure involves:
Thionation of 5,6-diamino-1,3-benzodioxole :
Oxidative Cyclization :
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes ring closure |
| POCl₃ Excess | 5:1 (v/w) | Prevents side reactions |
| Reaction Time | 6 hours | Completes cyclization |
Preparation of 4-tert-Butylbenzoyl Chloride
Amide Coupling Strategies
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
- Reagents : HOBt (hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Procedure :
Table 2: Comparison of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 65 | 92 | 2 hours |
| EDC/HOBt | 78 | 95 | 12 hours |
Alternate Route: One-Pot Assembly
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in certain cancer cell lines by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide and analogs:
Substituent Effects on Bioactivity
- tert-butyl vs. Nitro (): The tert-butyl group’s electron-donating nature may stabilize charge-transfer interactions in hydrophobic binding pockets, whereas the nitro group’s electron-withdrawing properties could enhance electrophilic reactivity but reduce solubility .
- Dimethylsulfamoyl (): This polar substituent likely improves aqueous solubility but may increase renal clearance rates, reducing systemic exposure compared to the tert-butyl analog .
Biological Activity
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.43 g/mol. The structure features a benzamide core substituted with a tert-butyl group and a dioxolo-benzothiazole moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits significant inhibitory activity against various ion channels and enzymes. Notably, it has been shown to inhibit the voltage-gated potassium channel Kv1.3, which is implicated in numerous physiological processes including immune response and neuronal signaling .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively reduce cell viability in certain cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, tests on HeLa and MCF-7 cell lines indicated significant cytotoxic effects at micromolar concentrations .
Case Study: Kv1.3 Inhibition
A study published in 2010 reported the synthesis of several benzamide derivatives, including the target compound, which showed comparable potency to established Kv1.3 inhibitors like PAP-1. The IonWorks patch clamp assay revealed that the compound effectively blocked Kv1.3 currents in a dose-dependent manner, suggesting its potential use in treating autoimmune diseases where Kv1.3 plays a critical role .
Pharmacological Implications
The biological activities of this compound suggest its potential therapeutic applications:
- Autoimmune Disorders : Given its Kv1.3 inhibition profile, it may serve as a candidate for therapies targeting autoimmune conditions.
- Cancer Therapy : Its cytotoxic effects on cancer cells indicate potential for development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, starting with the formation of the [1,3]dioxolo[4,5-f]benzothiazole core via cyclization of substituted catechol derivatives with sulfur-containing reagents. Subsequent functionalization includes coupling the tert-butylbenzamide moiety using amidation reactions. Key optimization factors:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for cyclization steps .
- Temperature control : Maintain 80–100°C during cyclization to balance yield and byproduct formation .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR verify the benzothiazole core (δ 6.8–7.5 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 399.1) and detect impurities .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S percentages) .
Q. What preliminary biological activities have been reported for structurally similar benzothiazole derivatives?
- Answer : Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC 8–16 µg/mL) via disruption of cell wall synthesis .
- Anticancer potential : IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) through apoptosis induction .
- Enzyme inhibition : Suppression of cytochrome P450 isoforms (e.g., CYP3A4) in metabolic studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Answer :
- Molecular docking : Use AutoDock Vina to predict interactions with targets like DNA gyrase (binding energy ≤ -8.0 kcal/mol) .
- QSAR studies : Correlate substituent electronegativity (e.g., tert-butyl vs. nitro groups) with bioactivity using Hammett constants .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., 72-hour incubations, 5% CO₂) .
- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in cell lysates .
- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining alongside caspase-3 activation assays .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Answer :
- Prodrug synthesis : Introduce phosphate esters at the benzamide group to enhance aqueous solubility (logP reduction from 4.2 to 2.5) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size 100–150 nm, PDI < 0.2) for sustained release .
- Salt formation : Prepare hydrochloride salts to improve crystallinity and dissolution rates .
Q. What mechanistic studies are recommended to elucidate its mode of action in cancer cells?
- Answer :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) post-treatment .
- Mitochondrial assays : Measure ΔΨm collapse via JC-1 staining and ATP depletion .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
